2-Piperidin-3-ylethanesulfonyl fluoride;hydrochloride
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Overview
Description
2-Piperidin-3-ylethanesulfonyl fluoride;hydrochloride is a chemical compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals and chemical research. The presence of the sulfonyl fluoride group makes it a valuable reagent in organic synthesis, particularly in the modification of biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidin-3-ylethanesulfonyl fluoride;hydrochloride typically involves the reaction of piperidine derivatives with sulfonyl fluoride reagents. One common method includes the reaction of 2-piperidin-3-ylethanol with sulfonyl fluoride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Piperidin-3-ylethanesulfonyl fluoride;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The piperidine ring can undergo oxidation to form piperidinones or reduction to form more saturated derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions include substituted piperidines, piperidinones, and various heterocyclic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Piperidin-3-ylethanesulfonyl fluoride;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the modification of biomolecules and the synthesis of complex heterocycles.
Biology: The compound is employed in the study of enzyme inhibition, particularly serine proteases, due to its ability to form covalent bonds with active site residues.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals, where it serves as a key intermediate in the synthesis of active ingredients.
Mechanism of Action
The mechanism of action of 2-Piperidin-3-ylethanesulfonyl fluoride;hydrochloride involves the formation of covalent bonds with target molecules. The sulfonyl fluoride group reacts with nucleophilic residues in proteins, such as serine or cysteine, leading to the inhibition of enzyme activity. This mechanism is particularly relevant in the inhibition of serine proteases, where the compound forms a stable covalent adduct with the active site serine residue, thereby blocking the enzyme’s catalytic function.
Comparison with Similar Compounds
Similar Compounds
Pefabloc SC: A similar compound that also contains a sulfonyl fluoride group and is used as a serine protease inhibitor.
Phenylmethylsulfonyl fluoride (PMSF): Another sulfonyl fluoride compound widely used in biochemical research for enzyme inhibition.
Uniqueness
2-Piperidin-3-ylethanesulfonyl fluoride;hydrochloride is unique due to its piperidine ring structure, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of complex heterocycles and in the study of enzyme inhibition mechanisms. Its ability to form stable covalent bonds with nucleophilic residues in proteins distinguishes it from other sulfonyl fluoride compounds, providing a broader range of applications in scientific research and industrial processes.
Properties
IUPAC Name |
2-piperidin-3-ylethanesulfonyl fluoride;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FNO2S.ClH/c8-12(10,11)5-3-7-2-1-4-9-6-7;/h7,9H,1-6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOLYTYXEHYSEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCS(=O)(=O)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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